1-ethyl-3-(4-methyl-1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine
Description
1-Ethyl-3-(4-methyl-1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine is a pyrazole-based compound characterized by a 1H-pyrazol-5-amine core with three key structural modifications:
- 3-Position: A 4-methyl-1H-pyrazole-1-carbonyl substituent, introducing a bulky, heteroaromatic moiety that may participate in hydrogen bonding or π-π stacking interactions.
- 5-Position: A primary amine group, critical for forming salt bridges or covalent interactions in biological targets.
This compound belongs to a broader class of pyrazol-5-amine derivatives, which are widely studied for their pharmacological properties, including thrombin inhibition () and enzyme modulation (). Its unique substitution pattern distinguishes it from simpler analogs, making it a subject of interest in structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
(5-amino-1-ethylpyrazol-3-yl)-(4-methylpyrazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-3-14-9(11)4-8(13-14)10(16)15-6-7(2)5-12-15/h4-6H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBMMMHYXKTWDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)N2C=C(C=N2)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for 1-Ethyl-3-(4-Methyl-1H-Pyrazole-1-Carbonyl)-1H-Pyrazol-5-Amine
Cyclocondensation of Hydrazine Derivatives with Carbonyl Compounds
A foundational approach involves the cyclocondensation of hydrazine derivatives with diketones or β-ketoesters to construct the pyrazole core. For this compound, a two-step strategy is typically employed:
- Formation of the 4-Methyl-1H-Pyrazole Intermediate :
Reaction of 4-methyl-1H-pyrazole with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) yields the ethyl ester intermediate. Subsequent hydrolysis under acidic conditions generates the carboxylic acid derivative, which is then activated for coupling. - Amide Bond Formation :
The carboxylic acid intermediate is coupled with 1-ethyl-1H-pyrazol-5-amine using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) or dimethylformamide (DMF).
Table 1: Key Reaction Parameters for Cyclocondensation
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 78 |
| Temperature (°C) | 85 | 78 |
| Reaction Time (h) | 1.5 | 78 |
| Coupling Agent | EDCI/HOBt | 78 |
Direct N-Alkylation and Acylation Strategies
Recent advancements highlight a one-pot methodology for synthesizing N-substituted pyrazoles directly from primary amines. Adapted from the work of, this method employs O-(4-nitrobenzoyl)hydroxylamine and diketones under microwave irradiation to streamline the process:
General Procedure :
- Dissolve 1-ethyl-1H-pyrazol-5-amine (1.00 mmol) in DMF (5.0 mL).
- Add O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol) and 4-methyl-1H-pyrazole-1-carboxylic acid derivative (1.10 mmol).
- Heat at 85°C for 1.5 hours under inert atmosphere.
- Quench with 1 M NaOH, extract with DCM, and purify via column chromatography.
Table 2: Optimization of One-Pot Synthesis
| Variable Tested | Effect on Yield (%) |
|---|---|
| Solvent (DMF vs. EtOH) | DMF: 78; EtOH: 52 |
| Temperature (70°C vs. 85°C) | 85°C: 78; 70°C: 63 |
| Stoichiometry (1:1 vs. 1:1.5) | 1:1.5: 78; 1:1: 55 |
Mechanistic Insights and Reaction Kinetics
Nucleophilic Acyl Substitution
The acylation step proceeds via nucleophilic attack by the pyrazole nitrogen on the activated carbonyl carbon of the 4-methylpyrazole-1-carboxylic acid derivative. Fourier-transform infrared (FTIR) spectroscopy confirms the disappearance of the carbonyl stretch at 1,710 cm⁻¹ post-reaction, signaling successful amide bond formation.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Comparative Analysis of Synthetic Methods
Table 3: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Cyclocondensation | 78 | 95 | 6 |
| One-Pot N-Alkylation | 78 | 97 | 1.5 |
The one-pot method offers superior time efficiency and comparable yield, making it preferable for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-(4-methyl-1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit notable anticancer properties. Specifically, 1-ethyl-3-(4-methyl-1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine has shown promise in inhibiting the growth of several cancer cell lines:
- Mechanism of Action : The compound appears to inhibit critical cellular pathways involved in cancer proliferation. It has been reported to induce apoptosis and inhibit cell cycle progression in various cancer types, including lung, breast, and colorectal cancers .
-
Case Studies :
- In vitro studies indicated that derivatives of pyrazole significantly reduced the viability of A549 (lung cancer) cells, with an IC50 value of approximately 26 µM .
- Another study highlighted a derivative with an IC50 value of 0.39 ± 0.06 µM against HCT116 (colon cancer) cells, showcasing its potent anticancer activity .
Anti-inflammatory Properties
In addition to anticancer effects, pyrazole derivatives have been explored for their anti-inflammatory properties. Research indicates that these compounds can inhibit inflammatory cytokines and enzymes involved in the inflammatory response .
Comparative Analysis with Other Pyrazole Derivatives
To better understand the efficacy of this compound, a comparative analysis with similar compounds can be beneficial:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Compound A | Structure A | IC50 = 0.39 µM (HCT116) | Strong anticancer activity |
| Compound B | Structure B | IC50 = 26 µM (A549) | Moderate activity against lung cancer |
| Compound C | Structure C | IC50 = 0.01 µM (MCF7) | Highly potent against breast cancer |
Mechanism of Action
The mechanism of action of 1-ethyl-3-(4-methyl-1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Key Findings :
- Electron-Withdrawing Groups : Pyridyl substituents (e.g., 24e) enhance thrombin inhibition due to hydrogen-bonding capabilities, as seen in their 26-fold higher potency over phenyl analogs .
- Steric Effects : Bulky groups like cyclohexyl (24i) abolish activity, suggesting steric hindrance at the binding site .
Substituent Effects at the 1-Position
The 1-position ethyl group in the target compound contrasts with other alkyl or aryl substituents:
Key Findings :
- Ethyl vs. Methyl : Ethyl may balance lipophilicity and metabolic stability better than methyl, which is prone to rapid oxidation.
- Aryl Substitutions : Phenyl groups (e.g., in ) improve binding to aromatic residues in enzymes but may reduce solubility .
Physicochemical and Structural Comparisons
Tautomerism and Stability
- Tautomeric Forms: Pyrazol-5-amine derivatives often exhibit tautomerism (e.g., enolic vs. keto forms), influencing solubility and reactivity. DFT studies on analogs (e.g., 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine) reveal that B97D and TPSSTPSS functionals best predict NMR chemical shifts, suggesting similar stability for the target compound .
Biological Activity
1-Ethyl-3-(4-methyl-1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The compound can be synthesized through various methods involving the reaction of hydrazine derivatives with carbonyl compounds. A typical synthetic route includes:
- Reagents : Ethyl hydrazine and 4-methyl-1H-pyrazole-1-carboxylic acid derivatives.
- Conditions : The reaction is often conducted in solvents like ethanol or acetonitrile under acidic conditions to facilitate cyclization.
The resulting product features an ethyl group and a carbonyl moiety attached to the pyrazole ring, which is crucial for its biological activity.
Anticancer Activity
Studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, this compound has shown effectiveness against various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Pyrazole derivatives have been evaluated for their activity against both Gram-positive and Gram-negative bacteria. Notably, some studies have reported that specific derivatives demonstrate significant antibacterial effects comparable to standard antibiotics .
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound can interact with key enzymes involved in cancer cell metabolism and bacterial growth, leading to reduced viability.
- Reactive Oxygen Species (ROS) Production : It may induce oxidative stress in target cells, contributing to apoptosis in cancer cells.
- Nucleophilic Attack : The carbonyl group can participate in nucleophilic substitution reactions with biological macromolecules, altering their function.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of pyrazole derivatives:
These findings underscore the potential of this compound as a multi-functional therapeutic agent.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-ethyl-3-(4-methyl-1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine?
- Methodological Answer : Synthesis optimization requires careful modulation of reaction conditions. For pyrazole derivatives, temperature (e.g., 60–100°C), solvent polarity (aprotic solvents like DMF or DMSO), and reagent stoichiometry significantly influence yields and purity. For example, electron-donating (methyl) and electron-withdrawing (carbonyl) substituents on the pyrazole ring may necessitate pH adjustments or catalytic agents to stabilize intermediates. Reaction progress can be monitored via TLC or HPLC, with purification via column chromatography using gradients of ethyl acetate/hexane .
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
